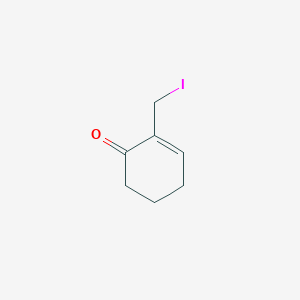![molecular formula C12H8N4O6S B14317921 4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline CAS No. 112725-09-4](/img/structure/B14317921.png)
4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline is an organic compound characterized by the presence of nitro groups and a sulfanyl linkage. This compound is part of the dinitrophenyl family, known for their applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with 3-nitroaniline under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Addition-Elimination: The compound can react with aldehydes and ketones to form hydrazones or oximes.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as thiols or amines.
Addition-Elimination: Brady’s reagent (2,4-dinitrophenylhydrazine in methanol and sulfuric acid).
Major Products Formed
Reduction: Formation of 4-[(2,4-diaminophenyl)sulfanyl]-3-nitroaniline.
Substitution: Formation of various substituted anilines.
Addition-Elimination: Formation of 2,4-dinitrophenylhydrazones or oximes.
Aplicaciones Científicas De Investigación
4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex organic molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline involves its interaction with biological molecules through its nitro and sulfanyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The compound can also act as a protonophore, disrupting proton gradients across biological membranes and affecting cellular energy production.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent in biochemical studies.
2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds through the formation of hydrazones.
S-(2,4-Dinitrophenyl)glutathione: Involved in detoxification processes in biological systems.
Uniqueness
4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline is unique due to its combination of nitro and sulfanyl groups, which confer distinct reactivity and applications compared to other dinitrophenyl compounds
Propiedades
Número CAS |
112725-09-4 |
|---|---|
Fórmula molecular |
C12H8N4O6S |
Peso molecular |
336.28 g/mol |
Nombre IUPAC |
4-(2,4-dinitrophenyl)sulfanyl-3-nitroaniline |
InChI |
InChI=1S/C12H8N4O6S/c13-7-1-3-11(9(5-7)15(19)20)23-12-4-2-8(14(17)18)6-10(12)16(21)22/h1-6H,13H2 |
Clave InChI |
ADKGZOAAANVGJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)[N+](=O)[O-])SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)



![2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14317866.png)

![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)

![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)


![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)


